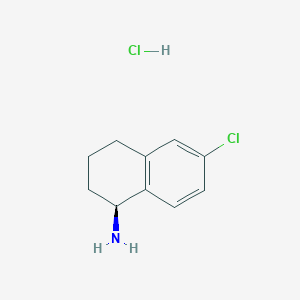

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the molecule, “6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine”, suggests that it might have biological activity, as many drugs are amines.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amine group and the hydrochloride salt could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

In addition, solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

-

Nonlinear Optical Applications

- Field: Physics and Material Science

- Application: Compounds like l-histidine hydrochloride monohydrate (LMHCL) are used in the growth of semi-organic single crystals, which play a vital role in the generation of a terahertz pulse and its potential applications .

- Method: The single crystals of LMHCL were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere .

- Results: The single crystal has a high value of transmission over a long range of wavelength which signifies that the crystal is a good candidate for nonlinear optical (NLO) applications .

-

Temperature Indicator for Food Storage

- Field: Food Science and Technology

- Application: Thermochromic materials that display color change at low temperatures can be utilized as a temperature indicator to ensure the safety and quality of deep-frozen products during storage and transportation .

- Method: A colorimetric sensor based on a functionalized polydiacetylene dye was prepared. The functional dye was incorporated into a polymer film to apply directly on deep freeze products as a polymer strip .

- Results: When the temperature increases upon freezing level, the color of the thermochromic strip changes which can provide a visual warning to the consumers and manufacturers .

-

Industrial Scale Production of Other Chemicals

- Field: Industrial Chemistry

- Application: Hydrochloric acid is often produced in large-scale industrial processes that also produce other chemicals, such as the chloralkali process which produces hydroxide, hydrogen, and chlorine .

- Method: In the chloralkali process, an electric current is passed through a solution of sodium chloride (common table salt). This causes the sodium chloride to break down into its constituent elements, one of which is chlorine . The chlorine can then be combined with hydrogen to produce hydrochloric acid .

- Results: The end result of this process is the production of hydrochloric acid, along with other useful chemicals like hydroxide and hydrogen .

-

Optical Applications

- Field: Physics and Material Science

- Application: Compounds like L-lysine hydrochloride-doped sulphamic acid are used in the growth of single crystals for optical applications .

- Method: The single crystals are grown using a specific process, and then their optical, thermal, mechanical, and third-order nonlinear optical properties are studied .

- Results: The results of these studies can then be used to inform the development of new materials and technologies in the field of optics .

Safety And Hazards

Propiedades

IUPAC Name |

(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGVCEPSKLJNQI-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)